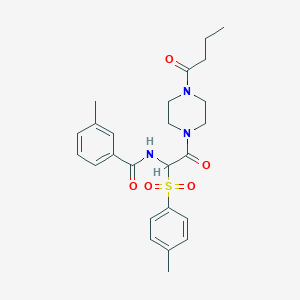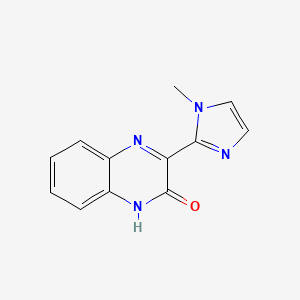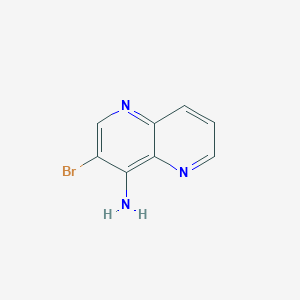
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline moiety linked to a trimethoxybenzamide group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Intermediate: The starting material, 1-ethyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogenation in the presence of a palladium catalyst.
Alkylation: The quinoline intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.
Amide Formation: The alkylated quinoline is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, preliminary studies may explore its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the quinoline and benzamide moieties is indicative of potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for applications in electronics, coatings, or polymers.
Mecanismo De Acción
The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, while the benzamide group may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethoxybenzamide
- N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,5-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide ring. This structural feature can significantly influence its chemical reactivity and biological activity, potentially offering enhanced potency or selectivity in its applications.
Propiedades
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-25-12-6-7-17-13-16(8-9-19(17)25)10-11-24-23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXTPDWQPECBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2714018.png)


![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)


![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2714027.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide](/img/structure/B2714035.png)
![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)
